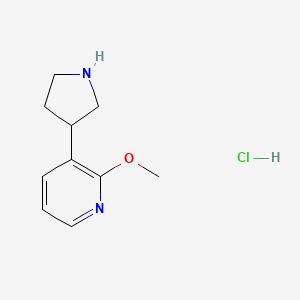

2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

準備方法

The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve continuous flow synthesis techniques to enhance efficiency and yield .

化学反応の分析

2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

It appears that the query contains a slight error in the chemical name. The search results contain information on compounds with similar names, such as "3-Methoxy-2-(2-pyrrolidinyl)pyridine hydrochloride." Assuming this is the intended compound, here's a detailed overview of its applications based on the search results:

Scientific Research Applications

3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural features, which enable it to interact with biological molecules and serve as a building block for synthesizing more complex compounds.

Chemistry

- Building Block for Synthesis: 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride serves as a crucial building block in synthesizing complex molecules.

Biology

- Investigation of Biological Activity: The compound is investigated for its potential biological activity and interactions with biomolecules. The pyrrolidine ring can engage in binding interactions with proteins, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties.

Medicine

- Therapeutic Properties: Explored for potential therapeutic properties and its role as a scaffold in drug discovery.

- (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine Salts: are used in the treatment or prevention of CNS disorders, inflammation, inflammatory response associated with bacterial and/or viral infection, pain, metabolic syndrome, and autoimmune disorders .

- Pharmaceutical compositions: can be used in the manufacture of a medicament for treatment of central nervous system disorders and dysfunctions .

Industry

- Development of New Materials: It is utilized in developing new materials and chemical processes.

作用機序

The mechanism of action of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances the compound’s ability to bind to these targets due to its three-dimensional structure and stereochemistry . This binding can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride can be compared with other pyrrolidine derivatives, such as:

3-Methoxy-2-(pyrrolidin-2-yl)pyridine Hydrochloride: Similar in structure but with a different substitution pattern on the pyridine ring.

Pyrrolidin-2-one Derivatives: These compounds also contain the pyrrolidine ring but differ in their functional groups and biological activities.

生物活性

2-Methoxy-3-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes research findings related to its biological activity, including its effects on cancer cells, antibacterial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C10H15ClN2O2. This compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of pyridine derivatives, including those similar to this compound. Notably, compounds in this class have demonstrated selective cytotoxicity against various cancer cell lines. For instance, one study reported that certain pyrido[2,3-d]pyrimidines exhibited significant activity against A549 (lung cancer) and NCl-H1975 (non-small cell lung cancer) cells, with IC50 values indicating effective inhibition at low concentrations (15.629 μM for A549 and 0.297 μM for H1975) .

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. In vitro tests on pyrrolidine derivatives indicated that several exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 22.9 µM against Staphylococcus aureus and from 16.69 to 78.23 µM against Candida albicans . These findings suggest that modifications in the molecular structure can significantly influence the bioactivity of related compounds.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine or pyrrolidine rings can enhance or diminish activity. For example, introducing different substituents on the methoxy group or altering the pyrrolidine structure has been shown to impact the potency and selectivity of these compounds against various biological targets .

Case Studies

- In Vitro Antitumor Efficacy : A study focused on a series of pyrido[2,3-d]pyrimidines found that compounds with specific substitutions demonstrated enhanced antitumor efficacy, particularly against EGFR mutant cell lines . This indicates that structural modifications can lead to improved therapeutic profiles.

- Antimicrobial Testing : Another investigation into pyrrolidine derivatives revealed their effectiveness against bacterial strains, with notable activity linked to specific halogen substituents . The results highlighted the importance of chemical diversity in enhancing antimicrobial properties.

Data Tables

特性

分子式 |

C10H15ClN2O |

|---|---|

分子量 |

214.69 g/mol |

IUPAC名 |

2-methoxy-3-pyrrolidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8;/h2-3,5,8,11H,4,6-7H2,1H3;1H |

InChIキー |

SVVAAWMQEBTSTL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC=N1)C2CCNC2.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。